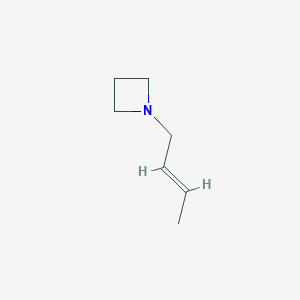
1-But-2-enylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-But-2-enylazetidine is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of the but-2-enyl group adds further complexity and potential for diverse chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This method is efficient for creating functionalized azetidines with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of 1-But-2-enylazetidine often involves the use of microwave irradiation and solid support, such as alumina, to facilitate the reaction between 1-arenesulfonylaziridines and dimethylsulfoxonium methylide . This method is advantageous due to its simplicity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-But-2-enylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be targeted.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-one derivatives, while reduction can produce saturated azetidines.
Aplicaciones Científicas De Investigación
1-But-2-enylazetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-But-2-enylazetidine involves its interaction with molecular targets through its nitrogen atom. The compound can form covalent bonds with electrophilic centers, leading to the formation of stable adducts. This reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and stability.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 1-But-2-enylazetidine is unique due to its specific ring size and the presence of the but-2-enyl group, which imparts distinct chemical properties and reactivity. Its balance of ring strain and stability makes it a versatile compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
1-[(E)-but-2-enyl]azetidine |
InChI |
InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2-3H,4-7H2,1H3/b3-2+ |
Clave InChI |
WEFPHRCLYYRWCO-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CN1CCC1 |
SMILES canónico |
CC=CCN1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


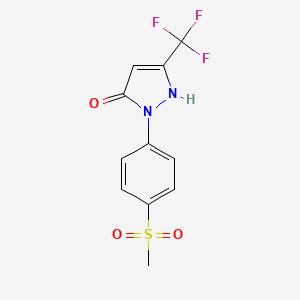

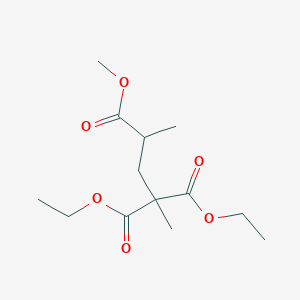

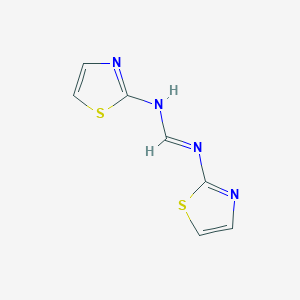


![8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)-](/img/structure/B12273194.png)
![3-[2-Oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12273206.png)
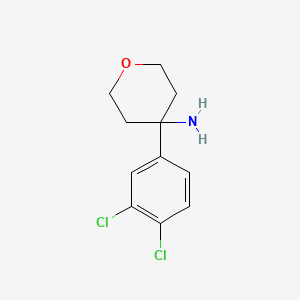
![3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12273224.png)
![2-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)quinoxaline](/img/structure/B12273229.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenoxypropanamide](/img/structure/B12273230.png)
![1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one](/img/structure/B12273242.png)
